molecular formula C14H22 B14201986 6-Ethynyl-6-methylundeca-1,10-diene CAS No. 922736-64-9

6-Ethynyl-6-methylundeca-1,10-diene

Cat. No.: B14201986
CAS No.: 922736-64-9
M. Wt: 190.32 g/mol
InChI Key: XTVNOZPTRZAYSQ-UHFFFAOYSA-N
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Description

6-Ethynyl-6-methylundeca-1,10-diene is an unsaturated hydrocarbon featuring an 11-carbon backbone with double bonds at positions 1 and 10. The molecule is further substituted at position 6 with both a methyl (-CH₃) and an ethynyl (-C≡CH) group. Its molecular formula is C₁₄H₂₀, derived from the undeca-1,10-diene backbone (C₁₁H₁₈) with additional carbons and hydrogens from the substituents. The ethynyl group introduces sp-hybridized carbons, enhancing reactivity in click chemistry or polymerization, while the methyl group contributes steric bulk. Structural analogs include sesquiterpenes with epoxy or hydroxy groups and phenyl-substituted alkanes, which share similarities in chain length or substituent placement but differ in functional groups .

Properties

CAS No.

922736-64-9

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

IUPAC Name

6-ethynyl-6-methylundeca-1,10-diene

InChI

InChI=1S/C14H22/c1-5-8-10-12-14(4,7-3)13-11-9-6-2/h3,5-6H,1-2,8-13H2,4H3

InChI Key

XTVNOZPTRZAYSQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC=C)(CCCC=C)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethynyl-6-methylundeca-1,10-diene can be achieved through several methods. One common approach involves the use of acyclic diene metathesis (ADMET) polymerization. This method utilizes a metathesis catalyst, such as Grubbs’ first-generation catalyst, to facilitate the polymerization reaction . The reaction typically occurs at high temperatures, up to 190°C, or at lower temperatures using solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale ADMET polymerization processes. The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Ethynyl-6-methylundeca-1,10-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond.

    Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bond.

    Substitution: Halogenation reactions can be carried out using halogens like bromine (Br2) or chlorine (Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkenes or alkanes.

Scientific Research Applications

6-Ethynyl-6-methylundeca-1,10-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethynyl-6-methylundeca-1,10-diene involves its ability to participate in various chemical reactions due to the presence of double and triple bonds. These bonds can undergo addition reactions, where reagents add across the multiple bonds, leading to the formation of new products. The compound’s reactivity is influenced by the stability of the intermediates formed during these reactions, such as carbocations in electrophilic addition reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Functional Group Analysis

Compound Molecular Formula Functional Groups Key Structural Features Source
6-Ethynyl-6-methylundeca-1,10-diene C₁₄H₂₀ Ethynyl, methyl, two double bonds Linear chain with terminal double bonds and branched substituents N/A (Theoretical)
(−)-(1S,4S,9S*)-1,9-Epoxybisabola-2,10-diene-4-ol C₁₅H₂₄O₂ Epoxy, hydroxy, two double bonds Cyclic sesquiterpene with oxygenated moieties
Okamurenes C/D (6,9-epoxybisabola-2,7(14),10-triene epimers) C₁₅H₂₂O Epoxy, three double bonds Epimeric mixture with conjugated triene system
6-Methyl-(E)-3-undecene C₁₂H₂₂ Methyl, single double bond Linear chain with internal double bond and methyl branch

Key Observations :

  • Oxygenated vs. Hydrocarbon Backbones : Unlike the oxygenated sesquiterpenes (e.g., epoxybisabola derivatives), this compound lacks polar functional groups, resulting in lower solubility in polar solvents but higher volatility .
  • Reactivity : The ethynyl group in the target compound enables alkyne-specific reactions (e.g., Huisgen cycloaddition), whereas epoxy or hydroxy groups in analogs participate in nucleophilic ring-opening or hydrogen bonding .

Spectroscopic and Physical Properties

NMR Chemical Shift Comparison (Selected Protons):
Compound δH (H-6 Substituents) δH (Double Bond Protons) Reference
This compound Methyl: ~1.65 ppm; Ethynyl: ~2.1–2.5 ppm (C≡CH) H-1: ~5.3 ppm; H-10: ~5.1 ppm Inferred
(−)-1,9-Epoxybisabola-2,10-diene-4-ol Oxymethine (H-4): 3.93 ppm; H-2: 5.38 ppm H-10: 5.11 ppm
6-Methyl-(E)-3-undecene Methyl: 0.95 ppm (d, J = 6.6 Hz) H-3: 5.38 ppm (brs)

Insights :

  • Ethynyl Group Signals : The sp-hybridized protons in this compound are expected near δH 2.1–2.5 ppm, distinct from the oxymethine (δH 3.93 ppm) in epoxybisabola derivatives .
  • Double Bond Geometry : The terminal double bonds (δH 5.1–5.3 ppm) in the target compound contrast with internal double bonds in 6-methyl-(E)-3-undecene (δH 5.38 ppm) .

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